N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine
Description
Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN3O It is a derivative of benzoxazole and piperidine, both of which are significant in medicinal chemistry due to their diverse biological activities
Properties
Molecular Formula |
C13H17N3O |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-methyl-N-piperidin-3-yl-1,3-benzoxazol-2-amine |
InChI |
InChI=1S/C13H17N3O/c1-16(10-5-4-8-14-9-10)13-15-11-6-2-3-7-12(11)17-13/h2-3,6-7,10,14H,4-5,8-9H2,1H3 |
InChI Key |
OSVSBLNEJFKFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCNC1)C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride typically involves the reaction of 2-aminophenol with aldehydes or ketones to form the benzoxazole ringCommon reagents used in these reactions include metal catalysts, nanocatalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity to produce desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzooxazol-2-yl-methyl-piperidin-3-yl-amine: A similar compound without the hydrochloride group.
N-Methyl-N-(piperidin-3-yl)benzo[d]oxazol-2-amine: Another derivative with slight structural variations.
Uniqueness
Benzooxazol-2-yl-methyl-piperidin-3-yl-amine hydrochloride is unique due to its specific combination of benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
